methyl 5-amino-3-methyl-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 5-amino-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3 |
InChI Key |
CZBZZWJGDROKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 3-Methyl-5-nitro-1H-indole-2-carboxylic acid
A common precursor is 3-methyl-5-nitro-1H-indole-2-carboxylic acid, which can be synthesized by nitration of 3-methyl-1H-indole-2-carboxylic acid. A typical method involves:
- Nitration using a nitrating agent under controlled conditions.
- Purification by extraction and washing steps.
- Yield reported as high (close to quantitative in some cases).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitration | 3-methyl-1H-indole-2-carboxylic acid, nitrating agent | Controlled temperature, solvent |
| Extraction | Ethyl acetate, water, saturated saline wash | To purify the product |
| Drying | Anhydrous sodium sulfate | To remove moisture |
This intermediate is well-documented and commercially available with CAS Number 446830-73-5.
Esterification to Methyl Ester
The carboxylic acid group at position 2 is converted to the methyl ester using alkylation methods:
- Reaction with methyl iodide or dimethyl carbonate in the presence of a base such as potassium carbonate.
- Solvent: N,N-dimethylformamide (DMF) or similar polar aprotic solvents.
- Reaction time: approximately 6 hours at room temperature.
$$
\text{3-Methyl-5-nitro-1H-indole-2-carboxylic acid} + \text{CH}3I \xrightarrow[\text{K}2CO_3]{\text{DMF}} \text{Methyl 3-methyl-5-nitro-1H-indole-2-carboxylate}
$$
Reduction of Nitro Group to Amino Group
The 5-nitro substituent is reduced to the 5-amino group using catalytic hydrogenation or chemical reduction:
- Catalysts: Pd/C or Raney Nickel under hydrogen atmosphere.
- Alternatively, chemical reductants such as iron powder with acid or tin(II) chloride can be used.
- Reaction monitored by TLC or LC/MS to ensure complete reduction.
This step converts methyl 3-methyl-5-nitro-1H-indole-2-carboxylate to methyl 5-amino-3-methyl-1H-indole-2-carboxylate.
Alternative Synthetic Routes and Functionalization
Other synthetic strategies include:
- Direct functionalization of indole derivatives via Vilsmeier–Haack formylation at the 3-position followed by reduction and substitution steps.
- Use of protected amino groups (e.g., tert-butoxycarbonyl) during synthesis to improve stability and selectivity, followed by deprotection with trifluoroacetic acid to yield the free amine.
- Carbomethoxy transfer methods using dimethyl carbonate and ionic liquid catalysts for esterification of indole derivatives.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Nitration of 3-methyl-1H-indole-2-carboxylic acid | Nitrating agent, controlled temp | High yield, purified by extraction |
| 2 | Esterification to methyl ester | Methyl iodide, K2CO3, DMF, 6 h at RT | Quantitative yield reported |
| 3 | Reduction of nitro to amino group | Pd/C hydrogenation or chemical reductants | Complete conversion confirmed by LC/MS |
| 4 | Optional protection/deprotection | Boc protection, TFA deprotection | Used to improve synthesis control |
| 5 | Functionalization (if needed) | Vilsmeier–Haack formylation, amide coupling | For derivative synthesis |
Research Results and Analytical Data
- Molecular Formula: C11H12N2O2
- Molecular Weight: 204.22 g/mol
- IUPAC Name: this compound
- Purity and Identity Confirmation: LC/MS, NMR, and mass spectrometry data confirm the structure and purity of the final product.
- Typical Yields: Overall yields for the multi-step synthesis range from 40% to 100% depending on purification and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group at position 5 undergoes nucleophilic substitution reactions, enabling the introduction of sulfonamide or acyl functionalities.
Sulfonylation
Reaction with sulfonyl chlorides in pyridine at low temperatures yields sulfonamide derivatives. For example:
-
Reaction : Methyl 5-amino-3-methyl-1H-indole-2-carboxylate + 4-chlorobutanesulfonyl chloride → Sulfonamide product.
-
Application : This reaction is critical for synthesizing analogs with enhanced biological activity, such as protease inhibitors.
Acylation
The amino group reacts with acyl chlorides or anhydrides to form amides. For instance:
-
Reaction : Coupling with benzoyl chloride in the presence of a base produces N-acylated derivatives.
-
Conditions : Typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) .
Ester Hydrolysis and Subsequent Functionalization
The methyl ester at position 2 can be hydrolyzed to a carboxylic acid, enabling further derivatization.
Hydrolysis to Carboxylic Acid
Amide Formation
The hydrolyzed carboxylic acid reacts with amines to form amides. For example:
-
Reaction : Coupling with ethyl glycinate using carbonyldiimidazole (CDI) yields hydrazide derivatives .
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution, with reactivity directed by the electron-donating amino group (positions 4 and 6) and electron-withdrawing ester group (position 2).
Halogenation
-
Reaction : Bromination or chlorination at position 4 or 6 using N-bromosuccinimide (NBS) or Cl<sub>2</sub>/FeCl<sub>3</sub>.
-
Example : Synthesis of 5-amino-4-bromo-3-methyl-1H-indole-2-carboxylate .
Nitration
-
Reaction : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 4 or 6, though this is less common due to competing oxidation .
Reduction of Nitro Precursors
-
Reaction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro intermediates to the corresponding amino derivatives.
-
Example : Ethyl 1-methyl-5-nitroindole-2-carboxylate → Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (77% yield) .
Oxidation of the Amino Group
-
Reaction : Oxidation with KMnO<sub>4</sub> or NaIO<sub>4</sub> converts the amino group to a nitro or nitroso group, though this may require protective strategies for the indole ring .
Cyclization and Heterocycle Formation
The amino and ester groups facilitate cyclization reactions to form fused heterocycles.
-
Example : Reaction with hydrazine hydrate forms indole-2-carbohydrazides, which can cyclize to triazoles or tetrazoles under specific conditions .
Table 1: Key Reactions and Yields
*Yield estimated from analogous procedures.
Table 2: Substituent Effects on Electrophilic Substitution
| Position | Directing Group | Reactivity | Example Product |
|---|---|---|---|
| 4 | Amino (activating) | High susceptibility | 4-Bromo derivative |
| 6 | Amino (activating) | Moderate susceptibility | 6-Nitro derivative |
| 3 | Methyl (weakly activating) | Low reactivity | – |
Mechanistic Insights
-
Sulfonylation : The amino group acts as a nucleophile, attacking the electrophilic sulfur in sulfonyl chlorides.
-
Ester Hydrolysis : Base-mediated cleavage of the ester linkage proceeds via a tetrahedral intermediate .
-
Electrophilic Substitution : The amino group donates electron density through resonance, directing incoming electrophiles to positions 4 and 6 .
Scientific Research Applications
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 5-amino-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, the carboxyl group in the indole structure can chelate with metal ions in the active site of enzymes, inhibiting their activity . Additionally, the aromatic moiety of the indole can interact with viral DNA, enhancing its antiviral properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole derivatives are widely studied due to their diverse biological activities.
Structural and Functional Group Variations
Table 1: Key Structural Differences
Physicochemical Properties
- Reactivity: The amino group at position 5 in the target compound facilitates electrophilic substitution reactions, making it more reactive than analogs with methyl or chloro groups (e.g., CAS 942-24-5 or 296264-25-0) .
- Solubility : Ethyl ester derivatives (e.g., CAS 17826-14-1) exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity .
- Acidity/Basicity: Hydroxy-substituted indoles (e.g., CAS 54436-15-6) have a predicted pKa of ~9.53, while amino-substituted derivatives like the target compound are more basic .
Biological Activity
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is a derivative of indole that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole-2-carboxamide have shown GI50 values ranging from 0.95 µM to 1.50 µM against cancer cell lines such as MCF-7 and A549 .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Methyl 5-amino-3-methyl... | MCF-7 | TBD |
| Indole-2-carboxamide 5i | MCF-7 | 1.35 |
| Indole derivative 20a | A549 | 0.13 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 .
Antiviral Activity
Indole derivatives have also been investigated for their antiviral properties. For example, structural analogs have demonstrated efficacy in inhibiting HIV integrase, with some compounds achieving IC50 values as low as 0.13 µM . The binding interactions between indole derivatives and viral proteins suggest potential therapeutic applications in HIV treatment.
Table 2: Antiviral Efficacy of Indole Derivatives
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Indole derivative 3 | HIV | 0.13 |
| Indole derivative 4 | HIV | 18.52 |
Study on Antiproliferative Activity
A study conducted on a series of indole derivatives, including this compound, demonstrated significant anticancer activity against MCF-7 cells. The compounds were evaluated for their ability to induce apoptosis, with results indicating increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Study on Antiviral Activity
Another investigation focused on the antiviral properties of indole derivatives against HIV. The study found that certain modifications to the indole structure enhanced binding affinity to HIV integrase, leading to improved inhibitory activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 5-amino-3-methyl-1H-indole-2-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example, reacting 3-formyl-1H-indole-2-carboxylate with aminothiazole derivatives in acetic acid under reflux conditions, as described in analogous indole syntheses . Sodium acetate is often used as a catalyst, and purification typically involves recrystallization or column chromatography.
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Analyze H and C spectra to verify substituent positions (e.g., methyl and amino groups).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 234.2 for CHNO).
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What analytical challenges arise in distinguishing this compound from its regioisomers?
- Methodological Answer : Regioisomers (e.g., 3-amino-5-methyl derivatives) can be differentiated via:
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to resolve substituent positions.
- X-ray Crystallography : Resolve crystal structures using SHELXL or SHELXD software for unambiguous assignment .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, reaction time) to identify optimal conditions. For example, using a central composite design to model yield vs. acetic acid concentration .
- Byproduct Analysis : Characterize side products (e.g., dimerized intermediates) via LC-MS and adjust stoichiometry to suppress their formation .
Q. What strategies are recommended for resolving contradictions in spectroscopic data obtained for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing tautomeric forms).
- Computational Modeling : Use DFT calculations to predict H NMR chemical shifts or vibrational spectra for comparison with experimental data .
Q. How can the bioactivity of this compound be evaluated in cellular assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases (e.g., Flt3) using ATP-competitive assays, referencing protocols for bisindolylmaleimide derivatives .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
